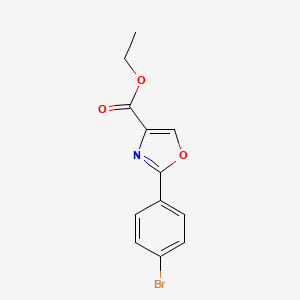

Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate

Description

Introduction and Structural Characterization

Chemical Identity and Classification

Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is classified as a heterocyclic aromatic organic compound bearing the Chemical Abstracts Service registry number 391248-23-0. The compound belongs to the broader family of oxazole derivatives, specifically categorized as a 2-aryl-1,3-oxazole-4-carboxylate ester. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with alternative names including 4-oxazolecarboxylic acid, 2-(4-bromophenyl)-, ethyl ester, and ethyl 2-(4-bromophenyl)-4-oxazolecarboxylate. This compound represents a substituted oxazole derivative where the oxazole ring system is functionalized with both an aromatic bromine-containing substituent and an aliphatic ester group.

The chemical classification places this compound within the category of mixed heterocycles containing five-membered ring systems. The presence of the halogenated benzene moiety further classifies it among halogenated aromatic compounds, while the ester functionality categorizes it within the ester class of organic compounds. The molecular structure incorporates elements characteristic of both aromatic and aliphatic organic chemistry, making it a versatile synthetic intermediate for various chemical transformations and applications in organic synthesis.

Historical Context of Oxazole Chemistry

The oxazole ring system, fundamental to the structure of this compound, represents a cornerstone of heterocyclic chemistry with origins tracing back to the late nineteenth century. Oxazole itself was first synthesized and characterized in 1947, establishing the foundation for subsequent research into substituted oxazole derivatives. The systematic study of oxazole chemistry gained momentum following the development of classical synthetic methodologies, including the Robinson-Gabriel synthesis and the Fischer oxazole synthesis, both of which provided reliable routes to construct oxazole-containing molecules.

The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, emerged as one of the first practical methods for preparing 2,5-disubstituted oxazoles from cyanohydrins and aldehydes in the presence of anhydrous hydrochloric acid. This synthetic approach proved particularly valuable for constructing diaryloxazoles, which are common structural motifs found in natural products and pharmaceutical candidates. The historical development of oxazole chemistry has been characterized by continuous refinement of synthetic methodologies and expanding understanding of structure-activity relationships within this heterocyclic framework.

The evolution of oxazole chemistry has been driven by recognition of the unique electronic properties imparted by the heterocyclic ring system. Oxazoles exhibit aromatic character, though to a lesser extent than related thiazoles, and function as weak bases with conjugate acid ionization constants significantly lower than imidazoles. This fundamental understanding of oxazole reactivity has informed the design and synthesis of functionalized derivatives such as this compound.

Fundamental Structural Features

The molecular architecture of this compound is characterized by three distinct structural domains that contribute to its overall chemical behavior and reactivity profile. The central oxazole ring constitutes a five-membered heterocyclic system containing one oxygen atom at position 1 and one nitrogen atom at position 3, separated by a single carbon atom. This heterocyclic core exhibits aromatic character through delocalization of pi-electrons across the ring system, though the aromaticity is diminished compared to purely carbocyclic aromatic systems.

The 4-bromophenyl substituent attached at the 2-position of the oxazole ring introduces significant electronic and steric influences on the overall molecular system. The bromine atom, positioned para to the point of attachment on the benzene ring, functions as an electron-withdrawing group through inductive effects while simultaneously providing electron-donating character through resonance interactions. This dual electronic nature of the bromine substituent modulates the electron density distribution within both the phenyl ring and the adjacent oxazole system, influencing reactivity patterns and intermolecular interactions.

The ethyl carboxylate group positioned at the 4-position of the oxazole ring represents the third major structural feature of this compound. The ester functionality introduces both electrophilic character at the carbonyl carbon and potential for hydrolytic cleavage under appropriate conditions. The ethyl group provides lipophilic character to the molecule while maintaining sufficient steric accessibility for chemical transformations. The spatial arrangement of these three structural components creates a molecule with distinct regions of varying electronic density and reactivity, enabling diverse chemical behavior patterns.

Physico-chemical Properties

Molecular Formula and Weight

The molecular composition of this compound is defined by the molecular formula C₁₂H₁₀BrNO₃, indicating a structure containing twelve carbon atoms, ten hydrogen atoms, one bromine atom, one nitrogen atom, and three oxygen atoms. The calculated molecular weight of this compound is 296.12 grams per mole, as determined through standard atomic mass calculations based on International Union of Pure and Applied Chemistry atomic weight standards. This molecular weight places the compound within the range typical for small organic molecules used as synthetic intermediates and research chemicals.

The elemental composition reflects the balanced incorporation of aromatic and aliphatic structural elements, with the carbon content representing 48.66 percent of the total molecular weight, while the bromine atom contributes approximately 26.98 percent. The nitrogen and oxygen heteroatoms collectively account for 21.62 percent of the molecular weight, with the three oxygen atoms primarily associated with the carboxylate ester functionality. The molecular formula provides insight into the degree of unsaturation, calculated as seven degrees of unsaturation, consistent with the presence of one benzene ring, one oxazole ring, and one carbonyl group within the molecular structure.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₀BrNO₃ | |

| Molecular Weight | 296.12 g/mol | |

| Carbon Content | 48.66% | Calculated |

| Bromine Content | 26.98% | Calculated |

| Degrees of Unsaturation | 7 | Calculated |

Solubility Characteristics

The solubility profile of this compound reflects the combined influence of its aromatic, heterocyclic, and ester functional groups on intermolecular interactions with various solvent systems. The compound demonstrates solubility in organic solvents, particularly those capable of engaging in dipole-dipole interactions and providing adequate solvation for the aromatic and ester components. Ethanol and dichloromethane have been specifically identified as suitable solvents for dissolution of this compound, indicating compatibility with both protic and aprotic organic solvent systems.

The presence of the brominated aromatic ring contributes to the lipophilic character of the molecule, enhancing solubility in nonpolar and moderately polar organic solvents while reducing water solubility. The oxazole ring system, with its nitrogen and oxygen heteroatoms, provides sites for hydrogen bonding interactions with protic solvents, though the overall aromatic character of the heterocycle limits its contribution to aqueous solubility. The ethyl ester group represents the most hydrophilic portion of the molecule, though its influence is insufficient to confer significant water solubility given the predominance of aromatic character in the overall structure.

The solubility characteristics have practical implications for synthetic applications and purification procedures. The compound's solubility in common organic solvents facilitates its use in organic synthesis reactions, while its limited water solubility enables aqueous workup procedures for reaction purification. Temperature-dependent solubility behavior has been observed, with enhanced dissolution occurring at elevated temperatures, consistent with typical organic compound behavior in organic solvent systems.

Stability Parameters

The stability profile of this compound is influenced by the inherent stability of the oxazole ring system combined with the chemical reactivity associated with the ester functionality and brominated aromatic substituent. Storage recommendations specify maintenance at temperatures between 2-8 degrees Celsius, indicating moderate thermal stability with enhanced shelf life under refrigerated conditions. This temperature requirement suggests potential for thermal decomposition or chemical degradation at ambient temperatures over extended periods.

The oxazole ring system contributes to overall molecular stability through its aromatic character, which provides resistance to ring-opening reactions under normal storage and handling conditions. However, the heterocyclic system remains susceptible to nucleophilic attack at specific positions, particularly at the 2-position where the brominated phenyl substituent is attached. The presence of electron-withdrawing groups can modulate the reactivity of the oxazole ring toward electrophilic and nucleophilic reagents.

The ethyl ester functionality represents the most chemically labile portion of the molecule under typical storage conditions. Ester hydrolysis can occur in the presence of moisture and elevated temperatures, particularly under acidic or basic conditions. The stability of the ester group is enhanced under anhydrous storage conditions and neutral atmosphere, explaining the refrigerated storage requirements. Long-term stability studies indicate acceptable chemical integrity when stored according to recommended conditions, with minimal decomposition observed over typical research timeframes.

Spectroscopic Constants

The spectroscopic properties of this compound provide valuable structural information and analytical identification parameters essential for compound characterization and purity assessment. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns consistent with the proposed molecular structure, with aromatic proton signals appearing in the expected downfield regions typical for substituted benzene and oxazole ring systems. The ethyl ester group exhibits characteristic triplet and quartet patterns in proton nuclear magnetic resonance spectra, confirming the presence and integrity of the ester functionality.

Infrared spectroscopy demonstrates absorption bands characteristic of the major functional groups present in the molecule. The carbonyl stretch of the ester group appears at wavenumbers consistent with aromatic ester compounds, while the aromatic carbon-carbon stretching vibrations confirm the presence of the benzene and oxazole ring systems. The carbon-bromine stretching vibration provides additional confirmation of the halogen substituent, appearing at frequencies typical for aromatic bromine compounds.

Mass spectrometry analysis yields molecular ion peaks consistent with the calculated molecular weight of 296.12 atomic mass units, providing definitive confirmation of molecular composition. Fragmentation patterns observed in electron impact mass spectrometry reveal characteristic loss of the ethyl ester group and bromine atom, consistent with expected bond dissociation energies and molecular stability patterns. The spectroscopic constants collectively provide a comprehensive analytical profile enabling reliable identification and purity assessment of this compound.

Propriétés

IUPAC Name |

ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKLLURBSVFMKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654075 | |

| Record name | Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391248-23-0 | |

| Record name | Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 391248-23-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Stepwise Preparation Method (Based on Patent CN104262281A)

A representative and well-documented synthetic route involves the following key steps:

| Step | Reaction | Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Hydrolysis of 2-bromo-1-(4-ethoxyphenyl) ethanone | Reflux in ethanol/water with NaOH for 20 h | Formation of 1-(4-ethoxyphenyl)-2-hydroxyethanone (29 g isolated) |

| 2 | Esterification with phosgene and ammoniacal liquor | Reaction in toluene at 0°C, stirring for 1 h | Carboxylamine ester intermediate (32 g isolated) |

| 3 | Cyclization to oxazole-2-(3H)-one | Reflux in acetic acid for 6 h | 4-(4-ethoxyphenyl) oxazole-2-(3H)-one (19 g isolated) |

| 4 | Bromination | Reflux in toluene with phosphorus oxybromide for 12 h | 2-bromo-4-(4-ethoxyphenyl) oxazole (14 g isolated) |

This sequence highlights hydrolysis, esterification, cyclization, and bromination as the core transformations to access the bromo-substituted oxazole.

Alternative Synthetic Route via Isoxazole Photochemical Transposition

Recent research has demonstrated an innovative method involving:

- Preparation of isoxazole precursors bearing the 4-bromophenyl substituent.

- Photochemical transposition of isoxazoles to oxazoles under controlled flow conditions using medium-pressure mercury lamps.

- Optimization of solvent (acetonitrile preferred), concentration (10-15 mM), and temperature (25-45 °C) to maximize yield and minimize impurities.

This method provides a useful alternative for synthesizing oxazole derivatives with diverse substitution patterns, including Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate, with yields up to 74% reported for related derivatives.

Synthesis via Condensation of 4-Bromo-Substituted Aromatic Precursors and Ethyl Isocyanoacetate

Another approach involves:

- Preparation of 4-bromo-substituted aromatic intermediates such as 4-bromo-2-(cyclopropylamino)-3-methyl-benzoic acid.

- Reaction with ethyl isocyanoacetate in the presence of triethylamine in dry tetrahydrofuran at 60 °C overnight.

- Workup involving acidification and extraction followed by chromatographic purification.

This method yields ethyl 5-[4-bromo-2-(cyclopropylamino)-3-methyl-phenyl]oxazole-4-carboxylate, a close structural analogue, in approximately 52% yield, demonstrating the viability of condensation routes to access bromo-substituted oxazole esters.

Industrial and Laboratory Scale Considerations

- Reagents: Phosphorus oxybromide and N-bromosuccinimide (NBS) are common brominating agents.

- Solvents: Toluene, acetonitrile, ethanol, and dichloromethane are frequently employed, selected based on reaction step and solubility.

- Purification: Silica gel chromatography and recrystallization from ethyl acetate or petroleum ether mixtures are standard.

- Yield Optimization: Use of catalytic systems (e.g., CuI catalysis), choice of base (e.g., NaH, triethylamine), and reaction time/temperature adjustments significantly influence yields, which can range from moderate (22%) to high (up to 89%) depending on conditions.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Comments |

|---|---|---|---|---|---|

| Hydrolysis → Esterification → Cyclization → Bromination | 2-bromo-1-(4-ethoxyphenyl) ethanone | NaOH, phosgene, acetic acid, POBr3 | Reflux, 0-25 °C, 12 h bromination | 40-60 (overall) | Well-established, multi-step |

| Photochemical transposition of isoxazoles | Isoxazole precursors | Medium-pressure Hg lamp, acetonitrile | Flow reactor, 25-45 °C, 10-15 mM | ~74 | Innovative, mild conditions |

| Condensation with ethyl isocyanoacetate | 4-bromo-substituted benzoic acid derivatives | Et3N, THF, 60 °C overnight | Heating, acidic workup | ~52 | Suitable for substituted analogues |

| Direct bromination of ethyl oxazole-4-carboxylate | Ethyl oxazole-4-carboxylate | Br2 or NBS, DCM | Room temperature | 22-89 (optimized) | Simple but lower selectivity without optimization |

Research Findings and Notes

- The hydrolysis and cyclization route allows for structural modifications on the aromatic ring before cyclization, offering synthetic flexibility.

- Photochemical methods enable rapid access to oxazole derivatives with controlled reaction parameters, reducing side products and improving purity.

- Condensation approaches are versatile for introducing various substituents but may require longer reaction times and careful purification.

- Optimization of reaction conditions such as solvent choice, temperature, and catalyst loading is critical to improving yields and selectivity, as demonstrated by recent studies employing catalytic CuI and DIEA in THF.

- Characterization of the final compound typically involves NMR spectroscopy (1H, 13C), IR spectroscopy, and X-ray crystallography to confirm regiochemistry and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Derivatives with different substituents on the phenyl ring.

Reduction: Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-methanol.

Oxidation: Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylic acid.

Applications De Recherche Scientifique

Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic and optical properties.

Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.

Mécanisme D'action

The mechanism of action of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the oxazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Positional Isomers

Ethyl 5-(4-bromophenyl)-1,3-oxazole-4-carboxylate (CAS 127919-32-8) is a positional isomer where the bromophenyl group is at position 5 instead of position 2. This shift alters electronic distribution, as the ester group at position 4 is now adjacent to the bromophenyl substituent. Such changes can affect reactivity in cross-coupling reactions and binding affinity in biological targets due to steric and electronic differences .

| Property | Target Compound (Position 2) | Isomer (Position 5) |

|---|---|---|

| CAS Number | 391248-23-0 | 127919-32-8 |

| Molecular Weight | 296.13 g/mol | 296.13 g/mol |

| Substituent Position | 2-Bromophenyl, 4-ester | 5-Bromophenyl, 4-ester |

| Electronic Effects | Electron-withdrawing at C2 | Electron-withdrawing at C5 |

Heterocyclic Variants

Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate (CAS 861146-12-5) replaces the 1,3-oxazole with a 1,2,4-oxadiazole ring. This structural change also modifies hydrogen-bonding capabilities, impacting interactions in drug-receptor binding .

Ethyl 4-(4-bromophenyl)-6-phenyl-1,3,4-oxadiazole-2-carboxylate () introduces a phenyl group at position 6, increasing steric bulk. Such substitutions can hinder crystallization and alter melting points compared to the less bulky oxazole derivative .

Functional Group Modifications

- Trifluoromethyl Derivative : Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate (CAS 1060815-99-7) substitutes bromine with a trifluoromethyl group. The -CF₃ group is strongly electron-withdrawing, making the oxazole ring more electron-deficient. This enhances reactivity in nucleophilic aromatic substitution but may reduce stability under acidic conditions .

- Sulfonyl Derivative : 4-Benzyl-2-{4-[(4-bromophenyl)sulfonyl]phenyl}-1,3-oxazol-5(4H)-one () incorporates a sulfonyl group, increasing polarity and aqueous solubility. The oxazolone ring (vs. oxazole) introduces a lactone-like structure, altering degradation pathways .

Activité Biologique

Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and applications in various fields.

Chemical Structure and Properties

This compound features an oxazole ring, which is known for its ability to interact with biological macromolecules. The presence of the bromine atom in the phenyl ring enhances its reactivity and potential biological interactions. The compound can be represented by the following structure:

Synthesis Methods

The synthesis of this compound typically involves:

- Cyclization Reaction : The reaction of 4-bromobenzoyl chloride with ethyl oxalyl chloride in the presence of a base (e.g., triethylamine) leads to the formation of an intermediate.

- Formation of Oxazole Ring : The intermediate undergoes cyclization using ammonium acetate.

Reaction Conditions

| Step | Reagents | Conditions |

|---|---|---|

| Cyclization | 4-bromobenzoyl chloride, ethyl oxalyl chloride | Base (triethylamine) |

| Oxazole Formation | Ammonium acetate | Heating under reflux |

The mechanism of action for this compound involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes through binding interactions facilitated by the oxazole ring and the bromophenyl group.

- Receptor Binding : It engages in π-π stacking interactions with aromatic residues in proteins and forms hydrogen bonds with amino acid side chains, modulating enzymatic or receptor activities.

Biological Studies

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : this compound exhibits promising antimicrobial properties against various bacterial strains.

- Anticancer Properties : Research indicates that derivatives of this compound show cytotoxic effects against cancer cell lines, such as MCF-7 and A549. The IC50 values for these activities are comparable to known anticancer agents.

Comparative Analysis

A comparative analysis with similar compounds reveals distinct biological profiles:

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| This compound | 0.65 | Anticancer |

| Ethyl 2-(4-chlorophenyl)-1,3-oxazole-4-carboxylate | 1.20 | Anticancer |

| Ethyl 2-(4-fluorophenyl)-1,3-oxazole-4-carboxylate | 0.85 | Anticancer |

Case Studies

- Study on Antimicrobial Activity : A study published in MDPI evaluated the antimicrobial effects of various oxazole derivatives, including this compound. Results indicated strong activity against Gram-positive bacteria with minimal toxicity to human cells .

- Cytotoxicity Assessment : In a recent investigation, the compound was tested against several cancer cell lines. The results showed significant cytotoxic effects, leading to apoptosis in MCF-7 cells through increased p53 expression and caspase activation .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate, and what are the critical reaction parameters?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, ethyl 2-bromo-1,3-oxazole-4-carboxylate can react with (4-bromophenyl)boronic acid under Suzuki–Miyaura conditions (evidence from analogous syntheses in and ). Key parameters include:

- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).

- Solvent: THF or DMF under inert atmosphere.

- Temperature: 80–100°C for 12–24 hours.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate). Yields range from 50–70%, with impurities often arising from incomplete coupling or ester hydrolysis.

Q. How is the compound characterized structurally, and what spectroscopic data are critical for validation?

- X-ray crystallography : Provides definitive confirmation of the oxazole ring geometry and bromophenyl substitution pattern. Puckering parameters (e.g., Cremer–Pople coordinates) can quantify ring distortions .

- HRMS : Expected [M+H]⁺ for C₁₂H₁₀BrNO₃: 296.0979 (observed 296.0977 in analogous structures) .

- NMR : Key signals include the ester carbonyl (δ ~165 ppm in ¹³C NMR), oxazole protons (δ ~8.3–8.5 ppm in ¹H NMR), and aromatic protons (δ ~7.5–7.8 ppm) .

Advanced Research Questions

Q. How do crystallographic data resolve ambiguities in molecular conformation, and what challenges arise in refinement?

Crystal structures often reveal two independent molecules in the asymmetric unit (Z′ > 1), as seen in related oxazole derivatives . Challenges include:

- Disorder management : Bromophenyl groups may exhibit rotational disorder, requiring split-site refinement.

- Hydrogen bonding : N–H···O interactions stabilize packing but complicate thermal motion modeling .

- Software: SHELXL is preferred for small-molecule refinement due to robust handling of constraints and restraints .

Q. What strategies address low yields in Suzuki–Miyaura coupling for bromophenyl-substituted oxazoles?

Low yields often stem from steric hindrance or boronic acid instability. Optimization strategies include:

Q. How does the bromophenyl group influence electronic properties and reactivity in downstream applications?

The electron-withdrawing bromine substituent:

- Reduces electron density on the oxazole ring, favoring electrophilic substitution at the 5-position.

- Enhances stability under basic conditions (e.g., hydrolysis resistance of the ester group).

- Modulates fluorescence properties in photophysical studies, with λₑₘ shifted compared to non-halogenated analogs .

Data Contradictions and Analytical Considerations

Q. Why do discrepancies arise in reported melting points and spectral data across studies?

Variations stem from:

- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters melting points .

- Solvent effects : Residual solvents (e.g., ethanol vs. DCM) in NMR samples shift proton signals.

- Instrument calibration : HRMS instruments with ±0.0002 Da tolerance may report slight mass deviations .

Q. How should researchers handle conflicting data on biological activity in structure-activity relationship (SAR) studies?

- Control experiments : Verify purity via HPLC (>95%) to exclude impurity-driven activity.

- Docking studies : Use software like AutoDock to assess binding modes, differentiating true SAR from assay artifacts .

- Meta-analysis : Compare data across multiple studies, prioritizing results from validated assays (e.g., NIH PubChem BioAssay).

Methodological Best Practices

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

- LogP and solubility : Use MarvinSketch (ChemAxon) with atomic contribution models.

- Tautomerism : ACD/Labs Percepta predicts dominant tautomeric forms in solution.

- Crystal structure prediction : USPEX or GRACE for polymorph screening .

Q. How can researchers mitigate decomposition during long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.